![molecular formula C15H12F3N5S B2848603 4-(4-Methyl-2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine CAS No. 2061036-93-7](/img/structure/B2848603.png)
4-(4-Methyl-2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine
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Overview
Description
The compound “4-(4-Methyl-2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine” is an organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a trifluoromethyl group, which is a functional group in organic chemistry that consists of three fluorine atoms attached to a methyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring and a trifluoromethyl group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The trifluoromethyl group is attached to a phenyl ring .Scientific Research Applications
- JNJ-2482272 is being investigated as an anti-inflammatory agent. In rat studies, it was orally administered at 60 mg/kg for six consecutive days. Despite high plasma exposure after a single administration, its plasma concentrations decreased significantly over time. This autoinduction behavior could impact its pharmacology and safety assessment .
- JNJ-2482272 is a potent activator of the AhR, a transcription factor involved in regulating gene expression. In human AhR reporter assays, it demonstrated strong activation with an EC50 value of 0.768 nM, comparable to the well-known AhR ligand 2,3,7,8-tetrachloro-dibenzo-dioxin. This activation occurs through cytochrome P450 enzymes (CYP1 family) and UDP-glucuronosyltransferases (UGTs) .
- JNJ-2482272 may play a role in regulating central inflammation. Its potential impact on brain inflammation processes warrants further investigation .
- While not directly studied for anticancer activity, related thiazole compounds have been evaluated against cancer cell lines. JNJ-2482272’s structural features suggest it could be explored for potential anticancer effects .
- Although not specifically tested, similar thiazole derivatives have been evaluated for antimicrobial effects. JNJ-2482272’s structure may make it relevant for assessing antibacterial and antifungal properties .
- JNJ-2482272 contains an imidazole moiety. Imidazole derivatives have diverse applications, including antifungal drugs, metal chelators, and enzyme inhibitors. Further research could explore its potential in these areas .
Anti-Inflammatory Activity
Aryl Hydrocarbon Receptor (AhR) Activation
Brain Inflammation Control
Anticancer Properties
Antimicrobial Activity
Imidazole Moiety Exploration
Mechanism of Action
Target of Action
Similar compounds have been found to act like aperoxisome proliferator-activated receptor agonist . This suggests that the compound might interact with these receptors, which play a crucial role in the regulation of central inflammation .
Biochemical Pathways
Given its potential role as a peroxisome proliferator-activated receptor agonist , it may be involved in the regulation of lipid metabolism, glucose homeostasis, and inflammatory responses.
Result of Action
Similar compounds have shown significant analgesic and anti-inflammatory activities , suggesting that this compound might have similar effects.
properties
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-4-methyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5S/c1-8-12(11-6-7-20-13(19)23-11)24-14(21-8)22-10-4-2-9(3-5-10)15(16,17)18/h2-7H,1H3,(H,21,22)(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRJONHNLYEBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)C(F)(F)F)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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